1-(4-Methylpiperidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Description

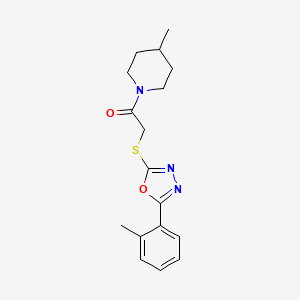

1-(4-Methylpiperidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with an o-tolyl (2-methylphenyl) group at the 5-position and a 4-methylpiperidine moiety linked via a thioether and ketone bridge. This structure combines a heterocyclic oxadiazole ring—known for its metabolic stability and hydrogen-bonding capacity—with a lipophilic 4-methylpiperidine group, which may enhance membrane permeability.

Properties

IUPAC Name |

2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2S/c1-12-7-9-20(10-8-12)15(21)11-23-17-19-18-16(22-17)14-6-4-3-5-13(14)2/h3-6,12H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUGFVHIOVQWSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Methylpiperidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its pharmacological properties, particularly its anticancer effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₈H₃₁N₅OS

- Molecular Weight : 345.55 g/mol

The presence of the oxadiazole moiety is critical for its biological activity, as this functional group is often associated with various pharmacological effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance, similar compounds have shown significant cytotoxicity against various cancer cell lines.

-

Cytotoxicity Studies :

- A review indicated that derivatives of oxadiazoles exhibit potent inhibitory effects against multiple human cancer cell lines including lung (A549), skin (SK-MEL-2), and ovarian (SK-OV-3) cancers .

- The compound's IC₅₀ values were reported to vary significantly depending on the specific structural modifications made to the oxadiazole ring.

-

Mechanism of Action :

- The anticancer activity is often attributed to the induction of apoptosis in cancer cells. This process involves both extrinsic and intrinsic signaling pathways that lead to programmed cell death .

- Compounds similar to this compound have been shown to modulate various cellular pathways involved in cell cycle regulation and apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives can be significantly influenced by their structural components. Key findings include:

- Substituent Effects : Variations in the substituents on the oxadiazole ring can enhance or reduce cytotoxicity. For example, the introduction of electron-donating or withdrawing groups can affect the compound's interaction with biological targets.

| Substituent Type | Effect on Activity |

|---|---|

| Electron-donating | Increased cytotoxicity |

| Electron-withdrawing | Decreased cytotoxicity |

Case Studies

Several studies have documented the effects of similar compounds:

- Study by Alam et al. (2011) :

- Yadagiri et al. (2015) :

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs and their properties:

Table 1: Structural and Functional Comparison of Analogous Compounds

*XLogP3: Computed octanol-water partition coefficient (lipophilicity indicator). †Calculated based on molecular formula. ‡Estimated based on structural similarity to CAS 851129-74-3.

Key Comparative Insights:

Structural Variations and Lipophilicity: The target compound and CAS 851129-74-3 share identical 4-methylpiperidine and thioether-ketone linkages but differ in oxadiazole substituents. The furan-2-yl analog (CAS 761422-06-4) introduces a smaller, electron-rich heterocycle, likely reducing lipophilicity (lower XLogP3) relative to the o-tolyl group .

Biological Activity: Anticancer Potential: Kaya et al. (2017) demonstrated that pyrimidinylthiopropyl-substituted derivatives (e.g., compound 4d) exhibit cytotoxic activity proportional to cell viability, suggesting that extended hydrophobic chains (e.g., propylthio linkers) enhance anticancer efficacy . The target compound’s o-tolyl group may offer similar lipophilicity but lacks the pyrimidine moiety, which could reduce DNA-targeting interactions. Antioxidant Activity: Rajasekaran et al. reported that benzoimidazolyl-oxadiazole derivatives exhibit strong DPPH radical scavenging, outperforming ascorbic acid. The absence of an electron-donating group (e.g., -OH or -NH) in the target compound may limit similar antioxidant effects .

Synthetic Pathways :

- The target compound likely follows a synthesis route analogous to Kaya et al. (2017), involving SN2 reactions between 5-substituted-1,3,4-oxadiazole-2-thiols and phenacyl bromides in acetone with K₂CO₃ . Substituting o-tolyl phenacyl bromide would yield the desired product.

Electronic and Steric Effects :

- The JHECHEM pyridin-4-yl derivative (CAS 441289-32-3) incorporates a nitro group on the phenyl ring, increasing electron-withdrawing effects compared to the o-tolyl methyl group. This may alter reactivity in electrophilic substitutions or hydrogen bonding .

Q & A

Basic Research Question

Advanced Research Question

- Mechanistic studies :

What strategies can mitigate instability of the oxadiazole-thioether moiety during in vitro or in vivo studies?

Basic Research Question

Advanced Research Question

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance metabolic stability .

- Nanoformulation : Encapsulate in PLGA nanoparticles to improve aqueous solubility and reduce oxidative degradation .

How can structure-activity relationship (SAR) studies guide the modification of substituents for enhanced bioactivity?

Basic Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.